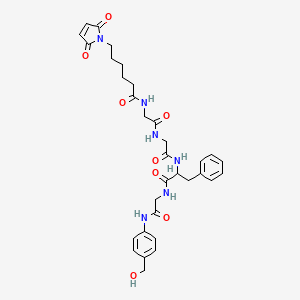![molecular formula C42H59Na3O16 B12509050 trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate typically involves multi-step organic synthesis. The process may include the protection and deprotection of functional groups, esterification, and selective oxidation or reduction reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as catalyst selection and reaction time, is essential to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carboxylate groups may produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or biochemical assays.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate exerts its effects would depend on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of bonds and interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium citrate: A simpler compound with three carboxylate groups, commonly used as a buffering agent.
Sodium ascorbate: Contains multiple hydroxyl groups and is used as an antioxidant.
Sodium gluconate: Features carboxylate and hydroxyl groups, used in cleaning agents and as a chelating agent.
Uniqueness
Trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a polycyclic framework
Eigenschaften
IUPAC Name |
trisodium;6-[6-carboxylato-2-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXAYLQLOLXXKE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Na3O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)


![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)

